molecular formula C8H15Cl2N3 B2574198 N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride CAS No. 2034567-55-8

N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride

Cat. No.: B2574198
CAS No.: 2034567-55-8
M. Wt: 224.13
InChI Key: DBDGDWRKGDUBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its unique properties make it an ideal candidate for drug discovery, chemical synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride typically involves the reaction of 2-pyrazinecarboxaldehyde with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in methanol. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with additional steps for purification and quality control to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: A similar compound with a pyridine ring instead of a pyrazine ring.

    N,N-dimethyl-2-piperidin-2-ylethanamine dihydrochloride: Another related compound with a piperidine ring.

Uniqueness

N,N-dimethyl-2-(pyrazin-2-yl)ethanamine dihydrochloride is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-pyrazin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11(2)6-3-8-7-9-4-5-10-8;;/h4-5,7H,3,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDGDWRKGDUBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NC=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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